Cas no 3002543-32-7 ((6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol)

(6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol 化学的及び物理的性質
名前と識別子
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- 3002543-32-7
- (6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol
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- インチ: 1S/C12H10ClFO2/c1-7-4-5-8(13)10(11(7)14)12(15)9-3-2-6-16-9/h2-6,12,15H,1H3
- InChIKey: AEVKDQZCXVSBLY-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C)C(=C1C(C1=CC=CO1)O)F
計算された属性
- せいみつぶんしりょう: 240.0353354g/mol
- どういたいしつりょう: 240.0353354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 33.4Ų
(6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB605424-5g |
(6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol; . |
3002543-32-7 | 5g |
€2218.40 | 2024-07-19 | ||
abcr | AB605424-250mg |
(6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol; . |
3002543-32-7 | 250mg |
€355.80 | 2024-07-19 | ||
abcr | AB605424-1g |
(6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol; . |
3002543-32-7 | 1g |
€659.60 | 2024-07-19 |
(6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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(6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanolに関する追加情報
Comprehensive Overview of (6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol (CAS No. 3002543-32-7)
The compound (6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol (CAS No. 3002543-32-7) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This halogenated furan derivative combines a chloro-fluoro-methylphenyl moiety with a furan-2-yl methanol group, making it a subject of interest for researchers in medicinal chemistry, material science, and agrochemical development. Its molecular formula and precise structure have been well-characterized, ensuring its reproducibility in synthetic workflows.
One of the key reasons for the growing interest in (6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol is its potential role as a building block in the synthesis of more complex molecules. The presence of both halogen substituents and a furan ring offers multiple sites for further functionalization, which is highly valued in drug discovery and material design. Recent studies have explored its utility in creating bioactive compounds, particularly those targeting enzyme inhibition or receptor modulation. This aligns with the broader trend in pharmaceutical research toward heterocyclic scaffolds with enhanced selectivity and efficacy.
From an environmental and sustainability perspective, the synthesis of 3002543-32-7 has been optimized to minimize waste and energy consumption, reflecting the industry's shift toward green chemistry principles. Researchers are increasingly focusing on atom-efficient reactions and catalytic processes to produce such compounds, addressing concerns about the ecological footprint of chemical manufacturing. This compound's stability under various conditions also makes it a candidate for long-term storage solutions in industrial settings.
In the realm of material science, (6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol has shown promise as a precursor for polymeric materials and coating additives. Its aromatic and heterocyclic components contribute to thermal stability and resistance to degradation, which are critical for high-performance applications. Innovations in smart materials and nanotechnology have further amplified the demand for such tailored molecules, as they enable precise control over material properties at the molecular level.
The analytical characterization of CAS No. 3002543-32-7 employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring high purity and consistency. These methods are essential for meeting regulatory standards in industries where precise chemical composition is non-negotiable. Additionally, the compound's solubility profile and reactivity have been extensively documented, facilitating its integration into diverse experimental protocols.
As the scientific community continues to explore the potential of halogenated furan derivatives, (6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol stands out as a versatile and valuable intermediate. Its applications span from pharmaceutical intermediates to advanced material synthesis, underscoring its relevance in cutting-edge research. Future studies may uncover even broader utilities, particularly in emerging fields like bioconjugation and catalysis, where its structural features could unlock new possibilities.
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